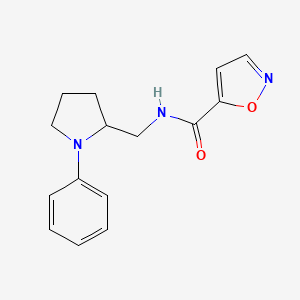
N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest in the field of medicinal chemistry due to its potential biological activity .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Aplicaciones Científicas De Investigación
- Researchers have investigated the antibacterial properties of compounds related to N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones . These analogs showed potential as protoporphyrinogen oxidase (PPO) inhibitors, which could be valuable in developing new antibacterial agents.
- The pyrrolidine scaffold has been widely explored in drug discovery due to its versatility and ability to interact with biological targets. SAR (structure-activity relationship) studies have revealed that substituents at the N’ position influence the antibacterial activity of pyrrolidine derivatives .
- Additionally, 4’-phenyl substituents (e.g., 4’-PhH, 4’-PhCl, 4’-PhNO₂) play a role in modulating activity .
- Some synthesized pyrrolidine derivatives exhibit significant herbicidal activity, making them potential candidates for weed control .
Antibacterial Activity
Drug Discovery
Herbicidal Activity
Parallel Synthesis
Direcciones Futuras
The future directions in the study of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” and similar compounds could involve the development of alternate metal-free synthetic routes . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exert a variety of effects, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide . .
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXJZBPOWMXCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
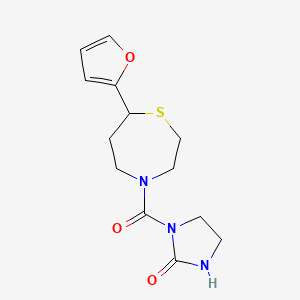
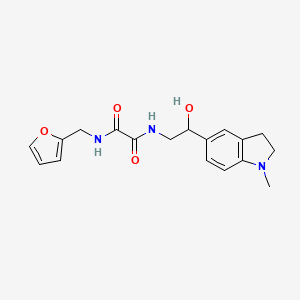
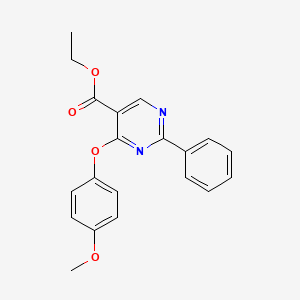
![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
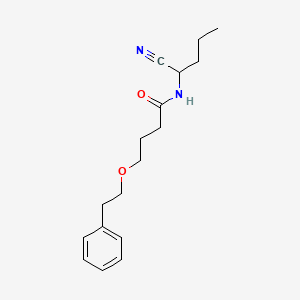
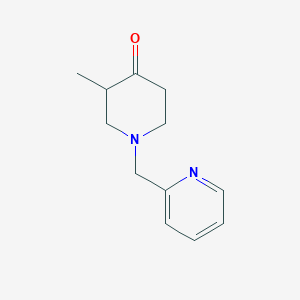
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
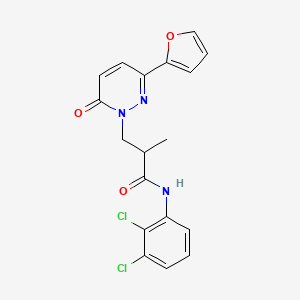
![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)